molecular formula C13H13BrN2S B15208810 6-Bromo-2-propylquinoline-4-carbothioamide CAS No. 62078-08-4

6-Bromo-2-propylquinoline-4-carbothioamide

Cat. No.: B15208810
CAS No.: 62078-08-4
M. Wt: 309.23 g/mol
InChI Key: DYTBLYQYXOUEPG-UHFFFAOYSA-N
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Description

6-Bromo-2-propylquinoline-4-carbothioamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 6-Bromo-2-propylquinoline-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 6-bromoquinoline with propylamine and carbon disulfide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

6-Bromo-2-propylquinoline-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 2-propylquinoline-4-carbothioamide.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-2-propylquinoline-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-propylquinoline-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

6-Bromo-2-propylquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of quinoline derivatives.

Properties

CAS No.

62078-08-4

Molecular Formula

C13H13BrN2S

Molecular Weight

309.23 g/mol

IUPAC Name

6-bromo-2-propylquinoline-4-carbothioamide

InChI

InChI=1S/C13H13BrN2S/c1-2-3-9-7-11(13(15)17)10-6-8(14)4-5-12(10)16-9/h4-7H,2-3H2,1H3,(H2,15,17)

InChI Key

DYTBLYQYXOUEPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Br)C(=S)N

Origin of Product

United States

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